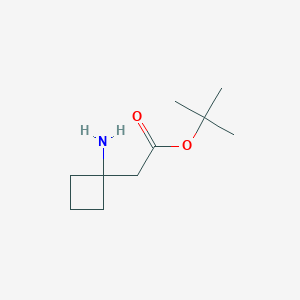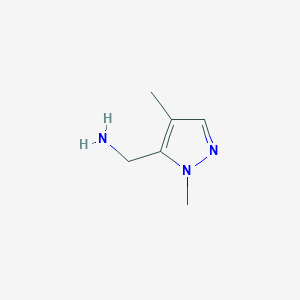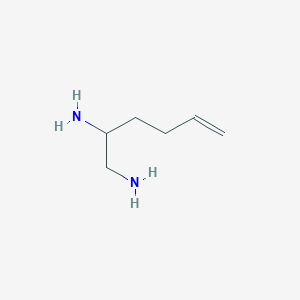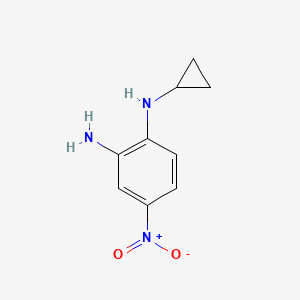![molecular formula C8H6N2O2 B3242144 Pyrrolo[1,2-a]pyrazine-6-carboxylic acid CAS No. 1502992-79-1](/img/structure/B3242144.png)
Pyrrolo[1,2-a]pyrazine-6-carboxylic acid
Overview
Description
Pyrrolo[1,2-a]pyrazine-6-carboxylic acid is a nitrogen-containing heterocyclic compound. Its structure comprises both a pyrrole ring and a pyrazine ring. These types of compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Scientific Research Applications
Conformationally Constrained Peptidomimetic Derivatives
Pyrrolo[1,2-a]pyrazine-6-carboxylic acid derivatives have been synthesized for use as peptidomimetic compounds. For example, the synthesis of benzyl (6S)-1,3-dichloro-4-oxo-4,6,7,8-tetrahydro-pyrrolo[1,2-a]pyrazine-6-carboxylic ester demonstrates the compound's potential in this area, highlighting its use in exploring biological interactions and structures (Gloanec et al., 2002).
Novel Ring Systems for Anticancer Applications
Derivatives of pyrrolo[1,2-a]pyrazine have been developed for potential anticancer applications. The synthesis of bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine and its deaza analogue showed modest activity against certain cancer cell lines, suggesting its utility in cancer research (Parrino et al., 2014).
Pyrrolo[1,2-a]pyrazines in Cycloaddition Reactions
The study of pyrrolo[1,2-a]pyrazines in cycloaddition reactions has been explored. Research on pyrolytic decomposition of pyrazine derivatives and their interaction with dienophiles has provided insights into their chemical behavior, which is significant for synthetic chemistry (Watanabe et al., 1975).
Acylation and Chemical Reactivity
The acylation of pyrrolo[1,2-a]pyrazines has been studied, revealing selective acylation at specific positions. This research aids in understanding the chemical reactivity of these compounds, which is important for developing new synthetic methods and compounds (Terenin et al., 2008).
Anti-Inflammatory Applications
Pyrrolo[1,2-a]pyrazines have shown potential in anti-inflammatory applications. Synthesis of certain derivatives demonstrated moderate anti-inflammatory effects in vitro, suggesting their possible use as anti-inflammatory agents (Zhou et al., 2013).
properties
IUPAC Name |
pyrrolo[1,2-a]pyrazine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-2-1-6-5-9-3-4-10(6)7/h1-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQXVMZXBYADOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=C2C(=O)O)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolo[1,2-a]pyrazine-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(2,6-Dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide](/img/structure/B3242076.png)

![(R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid](/img/structure/B3242110.png)









